molecular formula C9H7Cl2N B8456850 2-(3,4-Dichlorophenyl)propanenitrile

2-(3,4-Dichlorophenyl)propanenitrile

Cat. No.: B8456850
M. Wt: 200.06 g/mol
InChI Key: PAOOMVBCSRSSCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dichlorophenyl)propanenitrile is an aromatic nitrile compound featuring a propanenitrile backbone substituted at the second carbon with a 3,4-dichlorophenyl group. Its molecular formula is C₉H₆Cl₂N, with a molecular weight of 205.06 g/mol. Nitriles like this are often intermediates in pharmaceutical synthesis due to their reactivity, particularly in cyclization or nucleophilic substitution reactions .

Properties

Molecular Formula

C9H7Cl2N

Molecular Weight

200.06 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)propanenitrile

InChI

InChI=1S/C9H7Cl2N/c1-6(5-12)7-2-3-8(10)9(11)4-7/h2-4,6H,1H3

InChI Key

PAOOMVBCSRSSCO-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)C1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Molecular Weight and Lipophilicity :

  • Chlorine atoms in 10 increase molecular weight and lipophilicity (logP ~3.5 estimated) compared to the base structure. This could enhance membrane permeability but may also raise toxicity concerns.

Spectral Data :

  • 1H NMR : Compound 10 shows aromatic proton signals at δ 7.4–7.6 ppm (dichlorophenyl) and δ 6.1–6.3 ppm (pyrrole), distinct from the base structure’s simpler spectrum.
  • Mass Spectrometry : The molecular ion peak for 10 at m/z 265.0305 matches its calculated mass, confirming structural integrity.

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